molecular formula C14H8N2O5 B138940 2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 117346-07-3

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B138940
CAS No.: 117346-07-3
M. Wt: 284.22 g/mol
InChI Key: FOKQLZFZMUOLSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as N-(2-hydroxy-4-nitrophenyl)phthalimide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H8_{8}N2_{2}O5_{5}, with a molecular weight of approximately 268.228 g/mol. The compound features both hydroxy and nitro groups, contributing to its unique chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antinociceptive Activity : Studies have shown that derivatives of isoindole compounds can significantly reduce pain responses in animal models. For instance, a series of phthalimide derivatives demonstrated strong antinociceptive effects in acute pain models, indicating potential for pain management therapies .
  • Antioxidant Properties : The presence of the hydroxy group enhances the antioxidant capacity of the compound, suggesting its utility in combating oxidative stress-related diseases.
  • Antimicrobial Effects : The nitro group has been associated with increased antibacterial activity against various pathogens. Compounds similar to this compound have exhibited significant inhibitory effects on bacterial growth .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Notably:

  • Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Research indicates promising IC50_{50} values for several derivatives, suggesting potential as therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nitration : Introduction of the nitro group using nitric acid in the presence of sulfuric acid.
  • Cyclization : Formation of the isoindole structure through cyclization reactions involving phthalic anhydride derivatives.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of this compound:

StudyFindings
Bajda et al. (2024)Investigated novel isoindoline derivatives for AChE inhibition; found significant activity with IC50_{50} values as low as 0.9 μM .
Antinociceptive Activity Study (2022)Demonstrated that phthalimide derivatives significantly reduced pain in mouse models; effective against both peripheral and central pain mechanisms .
Antimicrobial ResearchCompounds showed substantial antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Properties

IUPAC Name

2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKQLZFZMUOLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405489
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117346-07-3
Record name STK266267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

231 g (1.5 mol) of 5-nitro-2-aminophenol and 444 g (3 mol) of phthalic acid anhydride were stirred together in 2.25 liters of acetic acid at boiling point for 2.5 hours. The product was suction filtered at room temperature, washed with water and dried. Yield: 420 g=98.5%.
Quantity
231 g
Type
reactant
Reaction Step One
Quantity
444 g
Type
reactant
Reaction Step One
Quantity
2.25 L
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.